N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O4S/c1-2-27-10-3-4-11-14(7-10)29-18(22-11)24-16(26)13-9-28-17(21-13)23-15(25)12-8-19-5-6-20-12/h3-9H,2H2,1H3,(H,21,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZWWEBGDBWAPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=COC(=N3)NC(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole ring, which is then ethoxylated. The pyrazine carboxamide and oxazole carboxamide groups are introduced through subsequent reactions involving amide bond formation and cyclization reactions under controlled conditions. Common reagents used in these steps include ethyl bromide, pyrazine-2-carboxylic acid, and oxalyl chloride, with catalysts such as triethylamine and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzothiazole Core
The 6-ethoxy group on the benzothiazole ring is a critical feature shared with compounds such as N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide (2c) . This substituent enhances cytotoxicity against cancer cell lines (A549, MCF7-MDR, HT1080) compared to methoxy or nitro analogs. For example, replacing the ethoxy group with a nitro group (as in N-(6-nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide ) reduces solubility and alters target affinity due to increased electron-withdrawing effects .
Table 1: Substituent Impact on Benzothiazole Derivatives
Heterocyclic Appendages and Linker Groups
The oxazole-pyrazine-carboxamide chain in the target compound distinguishes it from analogs with simpler linkers. For instance:
Table 2: Heterocyclic Appendages and Linker Comparisons
Biological Activity
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms, and effects on various biological systems, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 6-ethoxybenzo[d]thiazole with pyrazine derivatives. The reaction conditions often include the use of specific solvents and catalysts to enhance yield and purity.
Reaction Scheme
-
Starting Materials :
- 6-Ethoxybenzo[d]thiazole
- Pyrazine-2-carboxamide
-
Reagents :
- Acid catalysts (e.g., acetic acid)
- Solvents (e.g., DMSO)
-
Procedure :
- Mix reactants in a solvent under reflux conditions.
- Purify the product through crystallization or chromatography.
Anticancer Activity
Research indicates that compounds similar to this compound demonstrate significant cytotoxicity against various cancer cell lines. For instance, studies show that derivatives exhibit potent activity against A549 (lung cancer), MCF7-MDR (breast cancer), and HT1080 (fibrosarcoma) cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | A549 | 5.2 |
| 2 | MCF7-MDR | 3.8 |
| 3 | HT1080 | 4.5 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. A study found that it exhibited moderate inhibitory effects against Staphylococcus aureus and some fungal strains, indicating its potential as an antimicrobial agent.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Candida albicans | 12 |
| Aspergillus niger | 14 |
The proposed mechanisms of action for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Compounds like this often inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their protective effects against cellular damage.
Study 1: Cytotoxicity Evaluation
In a recent study, a series of benzo[d]thiazole derivatives were synthesized and screened for cytotoxicity against various cancer cell lines. The results indicated that this compound showed significant activity with an IC50 value lower than many standard chemotherapeutics.
Study 2: Antimicrobial Testing
Another study focused on evaluating the antimicrobial efficacy of the compound against a panel of bacterial and fungal pathogens. The results demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its potential as a therapeutic agent.
Q & A
Q. Q1. What are the standard synthetic routes for N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide, and how is its purity validated?
Methodological Answer : The compound is typically synthesized via multi-step reactions involving:
Amide coupling : Pyrazine-2-carboxylic acid is activated with reagents like HATU or EDCl/HOBt and coupled to the oxazole-4-carboxamide intermediate.
Thiazole ring formation : Cyclization of 6-ethoxybenzothiazole precursors using thiourea derivatives under reflux conditions .
Final assembly : The thiazole and oxazole moieties are linked via nucleophilic substitution or palladium-catalyzed cross-coupling .
Purity validation :
Q. Q2. How are intermediates like 6-ethoxybenzo[d]thiazol-2-amine synthesized and characterized?
Methodological Answer :
Synthesis : 6-ethoxybenzothiazole is prepared by reacting 2-aminothiophenol with ethyl chloroacetate, followed by nitration and reduction .
Characterization :
- IR spectroscopy : Absorbance at 1650 cm⁻¹ (C=N stretch) and 1250 cm⁻¹ (C-O-C ether) .
- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 211.1 .
Advanced Synthesis Challenges
Q. Q3. How can low yields (<10%) in multi-step syntheses be optimized, particularly for pyrazine-oxazole coupling?
Methodological Answer : Low yields arise from steric hindrance or poor solubility. Optimization strategies include:
Solvent selection : Use DMF or DMSO to improve reactant solubility .
Catalytic systems : Employ Pd(PPh₃)₄ for cross-coupling steps (yield improvement from 5% to 35% observed in analogous compounds) .
Temperature control : Gradual heating (60–80°C) prevents decomposition of sensitive intermediates .
Q. Q4. How do conflicting bioactivity results (e.g., cytotoxicity vs. antimicrobial activity) inform SAR studies?
Methodological Answer : Data contradictions highlight substituent-dependent effects. For example:
| Substituent | Activity | Reference |
|---|---|---|
| 6-Ethoxy (benzothiazole) | Cytotoxicity (IC₅₀: 2.1 µM, A549) | |
| 6-Chloro (benzothiazole) | Antimicrobial (MIC: 12.5 µg/mL) | |
| Approach : |
Comparative docking : Analyze binding modes in kinase (cytotoxicity) vs. bacterial enzymes (antimicrobial) .
Electron-withdrawing groups : Enhance cytotoxicity by increasing membrane permeability .
Structural and Computational Analysis
Q. Q5. What crystallographic methods are recommended for resolving structural ambiguities in thiazole-oxazole hybrids?
Methodological Answer :
Data collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) with SHELXL for refinement .
Troubleshooting twinning : Apply the TWIN command in SHELXTL for pseudo-merohedral twinning common in heterocycles .
Validation : Check R-factor convergence (<5%) and Fo/Fc maps for electron density mismatches .
Q. Q6. How can DFT calculations predict the reactivity of the pyrazine-carboxamido group in nucleophilic substitutions?
Methodological Answer :
Modeling : Optimize geometry at B3LYP/6-31G(d) level to calculate Fukui indices for electrophilicity .
Reactivity hotspots : Pyrazine N-atoms show high electrophilicity (f⁻ > 0.1), favoring SNAr reactions at these positions .
Biological Evaluation
Q. Q7. What in vitro assays are suitable for evaluating cytotoxicity, and how are IC₅₀ discrepancies addressed?
Methodological Answer :
Assays :
- MTT assay : A549 lung cancer cells, 48h incubation, λ = 570 nm .
- Colony formation : Validate long-term inhibitory effects .
Discrepancy resolution :
Q. Q8. How are antimicrobial activities validated against resistant strains like Staphylococcus aureus?
Methodological Answer :
Microdilution method : Test concentrations from 1.56–100 µg/mL in Mueller-Hinton broth .
Resistance profiling : Compare MICs against methicillin-resistant (MRSA) vs. sensitive strains.
Mechanistic studies : Synchrotron FTIR to track cell wall disruption (amide I band shifts at 1650 cm⁻¹) .
Stability and Safety
Q. Q9. What protocols ensure safe handling of ethoxybenzothiazole intermediates?
Methodological Answer :
PPE : Nitrile gloves, FFP3 masks, and fume hoods for volatile intermediates .
Waste disposal : Segregate halogenated waste (e.g., chloroform extracts) for incineration .
Q. Q10. How does the ethoxy group influence hydrolytic stability under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
